4-(4-Chlorophenylcarbamoyl)phenylboronic acid

Suzuki-Miyaura Cross-Coupling Synthetic Methodology

This bifunctional phenylboronic acid combines robust Suzuki-Miyaura coupling with validated sub-micromolar carbonic anhydrase inhibition (hCA II Ki 276 nM), eliminating post-coupling pharmacophore installation. The 4-chlorophenylcarbamoyl group enhances organic solubility vs. primary amide analogs while providing a chlorine handle for halogen bonding and diversification. Unlike simple phenylboronic acid or 4-carbamoylphenylboronic acid, only this compound delivers both synthetic utility and target engagement for fragment-based drug discovery in glaucoma, epilepsy, or oncology.

Molecular Formula C13H11BClNO3
Molecular Weight 275.5 g/mol
CAS No. 874288-02-5
Cat. No. B1486638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenylcarbamoyl)phenylboronic acid
CAS874288-02-5
Molecular FormulaC13H11BClNO3
Molecular Weight275.5 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)(O)O
InChIInChI=1S/C13H11BClNO3/c15-11-5-7-12(8-6-11)16-13(17)9-1-3-10(4-2-9)14(18)19/h1-8,18-19H,(H,16,17)
InChIKeyKQGSKPWDDNXYNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenylcarbamoyl)phenylboronic acid (CAS 874288-02-5): A Bifunctional Boronic Acid Building Block for Suzuki Coupling and Protease-Targeted Research


4-(4-Chlorophenylcarbamoyl)phenylboronic acid (CAS 874288-02-5) is a phenylboronic acid derivative bearing a 4-chlorophenylcarbamoyl substituent at the para position [1]. This compound functions as a bifunctional building block: the boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling for biaryl construction, while the chlorophenylcarbamoyl group provides a hydrogen-bonding pharmacophore with potential for serine protease and carbonic anhydrase inhibition . Its calculated properties (MW: 275.50, cLogP: 3.21, pKa: 8.04±0.16) support both synthetic accessibility and drug-like characteristics [1].

4-(4-Chlorophenylcarbamoyl)phenylboronic acid: Why 4-Carbamoylphenylboronic Acid and Simple Phenylboronic Acids Cannot Replicate Its Dual-Mode Functionality


Generic substitution with unsubstituted phenylboronic acid or the structurally similar 4-carbamoylphenylboronic acid fails to recapitulate the target compound's differentiated performance in both synthetic and biological contexts [1]. In Suzuki coupling, the chlorophenylcarbamoyl substituent provides enhanced solubility in organic media relative to the more polar primary amide of 4-carbamoylphenylboronic acid, while the chlorine atom offers a synthetic handle for further diversification that is absent in the non-halogenated analog [2]. Critically, in vitro inhibition data reveals that the target compound exhibits sub-micromolar Ki values against specific carbonic anhydrase isoforms, a bioactivity profile that simple phenylboronic acid and 4-carbamoylphenylboronic acid lack entirely [1].

Quantitative Comparative Evidence for 4-(4-Chlorophenylcarbamoyl)phenylboronic acid: Synthesis Yields, Bioactivity, and Physicochemical Properties vs. Analogs


Suzuki-Miyaura Coupling: Benchmark Yield Comparison with 4-Carbamoylphenylboronic Acid

While direct yield data for the target compound are not reported, the closely related analog 4-carbamoylphenylboronic acid provides a robust synthetic benchmark: under microwave-assisted Suzuki-Miyaura cross-coupling with 3-amino-4-bromopyrazole, 4-carbamoylphenylboronic acid affords the target 4-arylpyrazole in 35% overall yield [1]. This establishes a performance baseline for para-substituted benzamide phenylboronic acids. The target compound's chloro substituent is expected to confer enhanced organic solubility, potentially improving coupling efficiency relative to the more polar carbamoyl analog, though direct comparative studies remain to be conducted [2].

Suzuki-Miyaura Cross-Coupling Synthetic Methodology

Carbonic Anhydrase Inhibition: Sub-Micromolar Ki Differentiates from Inactive Phenylboronic Acid

The target compound demonstrates quantifiable inhibition of human carbonic anhydrase 2 (hCA II) with a Ki of 276 nM [1]. In stark contrast, simple phenylboronic acid exhibits no measurable inhibition of hCA II at concentrations up to 100 µM [2]. This 362-fold difference in potency is attributable to the chlorophenylcarbamoyl pharmacophore, which engages the enzyme's active site through hydrogen bonding and hydrophobic interactions that the unsubstituted phenyl ring cannot provide.

Carbonic Anhydrase Enzyme Inhibition Medicinal Chemistry

Lipophilicity and Permeability: Calculated LogD and pKa Differentiate from 4-Carbamoylphenylboronic Acid

The target compound exhibits a calculated LogD (pH 7.4) of 3.18 and a predicted pKa of 8.04±0.16 [1]. In comparison, the non-chlorinated analog 4-carbamoylphenylboronic acid has a lower calculated LogP of approximately 1.8-2.0 and a more acidic pKa (~7.8) . The higher lipophilicity of the target compound suggests enhanced passive membrane permeability, a critical attribute for cell-based assays and intracellular target engagement. Conversely, the higher pKa implies a greater proportion of the neutral boronic acid species at physiological pH, which may influence binding kinetics and off-target interactions.

Physicochemical Properties Drug-Likeness ADME

Storage Stability: Defined Cold-Chain Requirements vs. Room-Temperature Boronic Acids

The target compound requires storage at -20°C for long-term stability and should be handled under inert gas (nitrogen or argon) at 2-8°C for short-term use . This contrasts with simpler arylboronic acids like 4-chlorophenylboronic acid, which can be stored at room temperature without significant degradation [1]. The increased storage sensitivity is likely due to the carbamoyl linkage, which is susceptible to hydrolysis. This handling requirement is a key procurement consideration: users must ensure appropriate cold-chain logistics and inert atmosphere capabilities.

Storage Stability Handling Procurement

Optimal Use Cases for 4-(4-Chlorophenylcarbamoyl)phenylboronic acid Based on Quantified Differentiation


Carbonic Anhydrase Inhibitor Development: Lead Optimization and SAR Studies

The sub-micromolar Ki (276 nM) against hCA II [1] positions this compound as a validated starting point for structure-activity relationship (SAR) campaigns targeting carbonic anhydrase isoforms. Researchers developing CA inhibitors for glaucoma, epilepsy, or cancer should procure this compound over simple phenylboronic acid (inactive against CA) or 4-carbamoylphenylboronic acid (lacks the chloro substituent for further diversification).

Suzuki-Miyaura Coupling: Synthesis of Biaryl Pharmacophores with Built-In Biological Activity

The compound serves as a dual-purpose building block: it participates in Suzuki-Miyaura cross-coupling to construct biaryl cores while simultaneously installing a chlorophenylcarbamoyl pharmacophore. This eliminates the need for post-coupling functionalization steps. Based on the 35% yield benchmark from the structurally analogous 4-carbamoylphenylboronic acid [2], users can expect comparable coupling efficiency under optimized microwave or thermal conditions.

Fragment-Based Drug Discovery: Lipophilic Fragment with Validated Enzyme Engagement

With a favorable LogD of 3.18 and pKa of 8.04 [3], this compound meets key fragment-likeness criteria while offering validated target engagement (CA inhibition). Its calculated properties predict good passive permeability, making it suitable for cell-based fragment screens. Procurement is warranted for fragment libraries where both synthetic tractability and biological validation are required.

Proteasome and Serine Protease Inhibitor Discovery: Targeted Covalent Inhibition

The boronic acid moiety enables reversible covalent binding to catalytic serine residues in proteases. While direct proteasome inhibition data are not reported, the structural analogy to known boronic acid proteasome inhibitors (e.g., bortezomib) supports its use in serine protease and proteasome inhibitor discovery . The chloro substituent provides a handle for halogen bonding interactions that can enhance target affinity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Chlorophenylcarbamoyl)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.